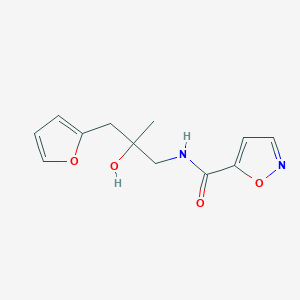
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole derivatives are a class of compounds that have gained significant interest in scientific research due to their potential biological activities. They often contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of furan derivatives with other compounds. For example, the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions .Molecular Structure Analysis
The molecular structure of similar compounds often includes a furan ring and an isoxazole ring. The exact structure would depend on the specific substituents attached to these rings.Scientific Research Applications
Chemical Synthesis and Material Science
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)isoxazole-5-carboxamide is a compound that shares structural similarities with various furan and isoxazole derivatives, which have been explored for their potential in chemical synthesis and material science. Although direct studies on this specific compound are scarce, research on related furan and isoxazole derivatives provides insight into potential applications in designing insensitive energetic materials and novel energetic salts. For example, studies on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan derivatives have demonstrated moderate thermal stabilities and insensitivity towards impact and friction, suggesting potential applications in safe and stable energetic materials (Yu et al., 2017).
Antiprotozoal Activities
Research on dicationic isoxazole derivatives, similar in structure to the compound of interest, has revealed significant antiprotozoal activities. These studies have focused on the synthesis of compounds with isoxazole rings replacing the central furan ring of known antiprotozoal agents. Several of these derivatives have shown promising activity against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential applications in the development of new treatments for protozoal infections (Patrick et al., 2007).
Pharmacological Applications
The exploration of furan and isoxazole derivatives extends into pharmacological research, where such compounds have been investigated for their therapeutic potential. Although the specific compound this compound has not been directly studied, related research on 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives has indicated potential antidepressant and antianxiety activities. This suggests a broader scope for investigating similar compounds in the development of new pharmacological agents (Kumar et al., 2017).
Antimicrobial Activity
Further, the synthesis and evaluation of thiazole-based heterocyclic amides, which share a furan component with the compound , have demonstrated good antimicrobial activity against a variety of microorganisms. This highlights the potential of furan and isoxazole derivatives in contributing to the development of new antimicrobial agents, which could address the growing concern of antibiotic resistance (Çakmak et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-12(16,7-9-3-2-6-17-9)8-13-11(15)10-4-5-14-18-10/h2-6,16H,7-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLDJMBEXWHVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC=NO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
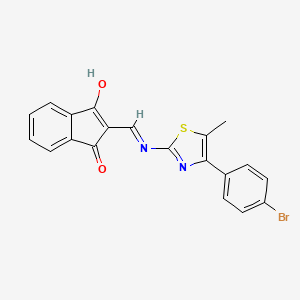
![3-(2,4-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2592264.png)
![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2592266.png)
methanone](/img/structure/B2592267.png)

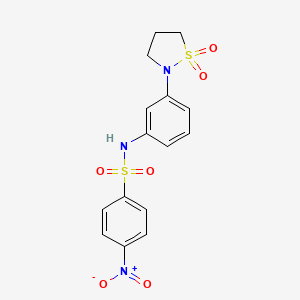
![N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
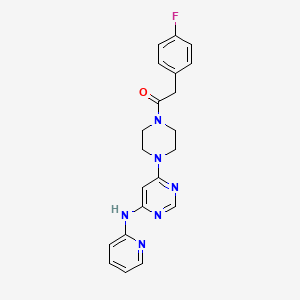
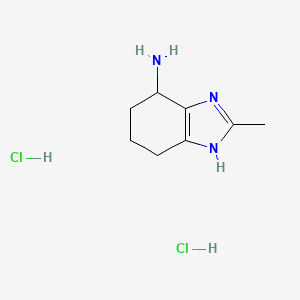
![7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2592277.png)
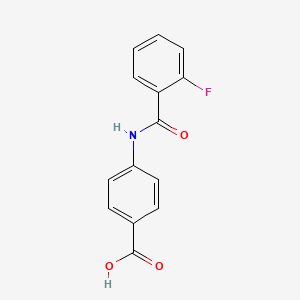


![(E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2592283.png)
